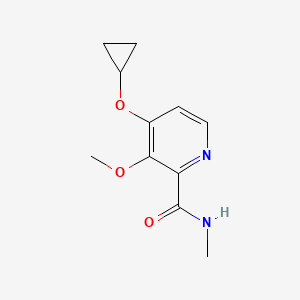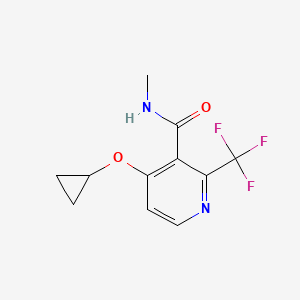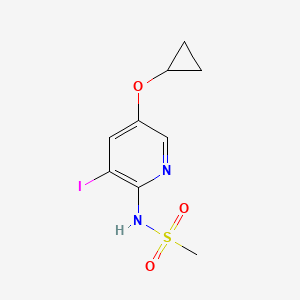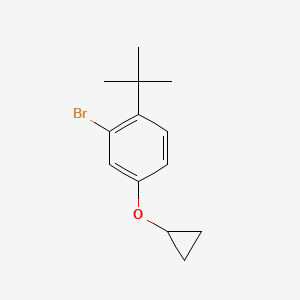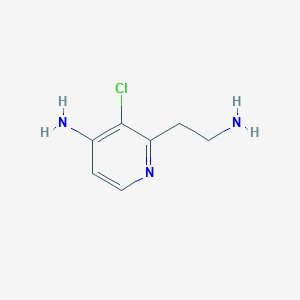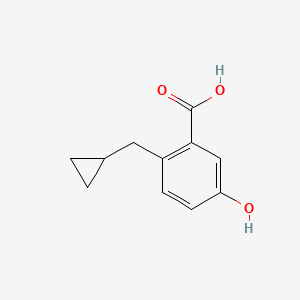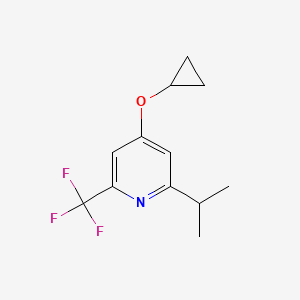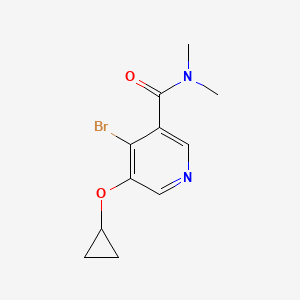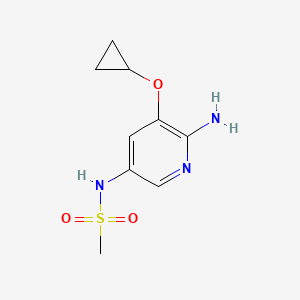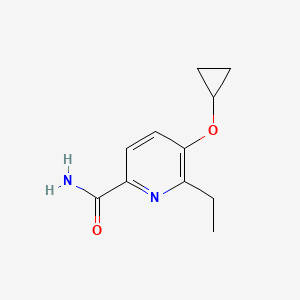
5-Cyclopropoxy-6-ethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-ethylpicolinamide is an organic compound that belongs to the class of picolinamides. This compound features a cyclopropoxy group and an ethyl group attached to a picolinamide backbone. Picolinamides are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-ethylpicolinamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction, where an ethyl halide reacts with a nucleophile.
Formation of the Picolinamide Backbone: The picolinamide backbone can be synthesized through the reaction of picolinic acid with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-ethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-ethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-ethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropoxy group may enhance binding affinity through hydrophobic interactions, while the ethyl group may influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-6-methylpicolinamide: Similar structure but with a methyl group instead of an ethyl group.
5-Cyclopropoxy-6-propylpicolinamide: Similar structure but with a propyl group instead of an ethyl group.
5-Cyclopropoxy-6-isopropylpicolinamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
5-Cyclopropoxy-6-ethylpicolinamide is unique due to the specific combination of the cyclopropoxy and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopropoxy group can enhance the compound’s stability and reactivity, while the ethyl group can influence its solubility and bioavailability.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-8-10(15-7-3-4-7)6-5-9(13-8)11(12)14/h5-7H,2-4H2,1H3,(H2,12,14) |
InChI-Schlüssel |
LSXZIMPYHCARSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=N1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



